

Technical Guide: CLK1/2-IN-1 Binding Affinity & Enzyme Kinetics

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Compound of Interest

Compound Name: CLK1/2-IN-1
CAS No.: 1005784-23-5
Cat. No.: B606720

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Executive Summary & Compound Profile

CLK1/2-IN-1 (also identified in literature as Compound 1 from Araki et al., 2015) is a dual-specificity inhibitor targeting CLK1 and CLK2. These kinases are critical regulators of the spliceosome, phosphorylating Serine/Arginine-rich (SR) proteins to modulate pre-mRNA splicing.[1][2][3] Dysregulation of this pathway is a hallmark of specific cancers (e.g., Myc-driven cancers) and viral replication (e.g., Influenza, HIV).

Chemical & Biological Profile

Parameter	Detail
Common Name	CLK1/2-IN-1
Literature ID	Compound 1 (Araki et al., 2015)
CAS Number	1005784-23-5
Molecular Formula	
Primary Targets	CLK1, CLK2
Mechanism	ATP-competitive inhibition
Key Application	Modulation of alternative splicing (e.g., S6K, SRSF phosphorylation)

Binding Affinity & Kinetic Data[5][6][7][8]

The following data aggregates enzyme inhibition constants () determined via radiometric and luminescent kinase assays. While values are often sought for thermodynamic characterization, the functional is the primary metric established for this compound in physiological ATP concentrations.

Enzyme Inhibition Profile ()

CLK1/2-IN-1 exhibits a narrow selectivity window, potently inhibiting CLK1/2 while showing moderate cross-reactivity with the SRPK family, which shares structural homology in the ATP-binding pocket.

Target Kinase	(nM)	Selectivity Ratio (vs CLK1)	Biological Context
CLK1	16	1.0x	Primary Target (Splicing Factor Phosphorylation)
CLK2	45	2.8x	Primary Target (Cell Cycle/Splicing)
SRPK1	61	3.8x	SR Protein Kinase (Off-target/Synergistic)
SRPK2	75	4.7x	SR Protein Kinase (Off-target/Synergistic)
SRPK3	260	16.2x	Muscle-specific splicing kinase

“

Analyst Note: The proximity of

values between CLKs and SRPKs suggests that **CLK1/2-IN-1** acts as a pan-SR-kinase inhibitor at concentrations

nM. Experimental designs must account for this dual inhibition when attributing phenotypic effects solely to CLK blockade.

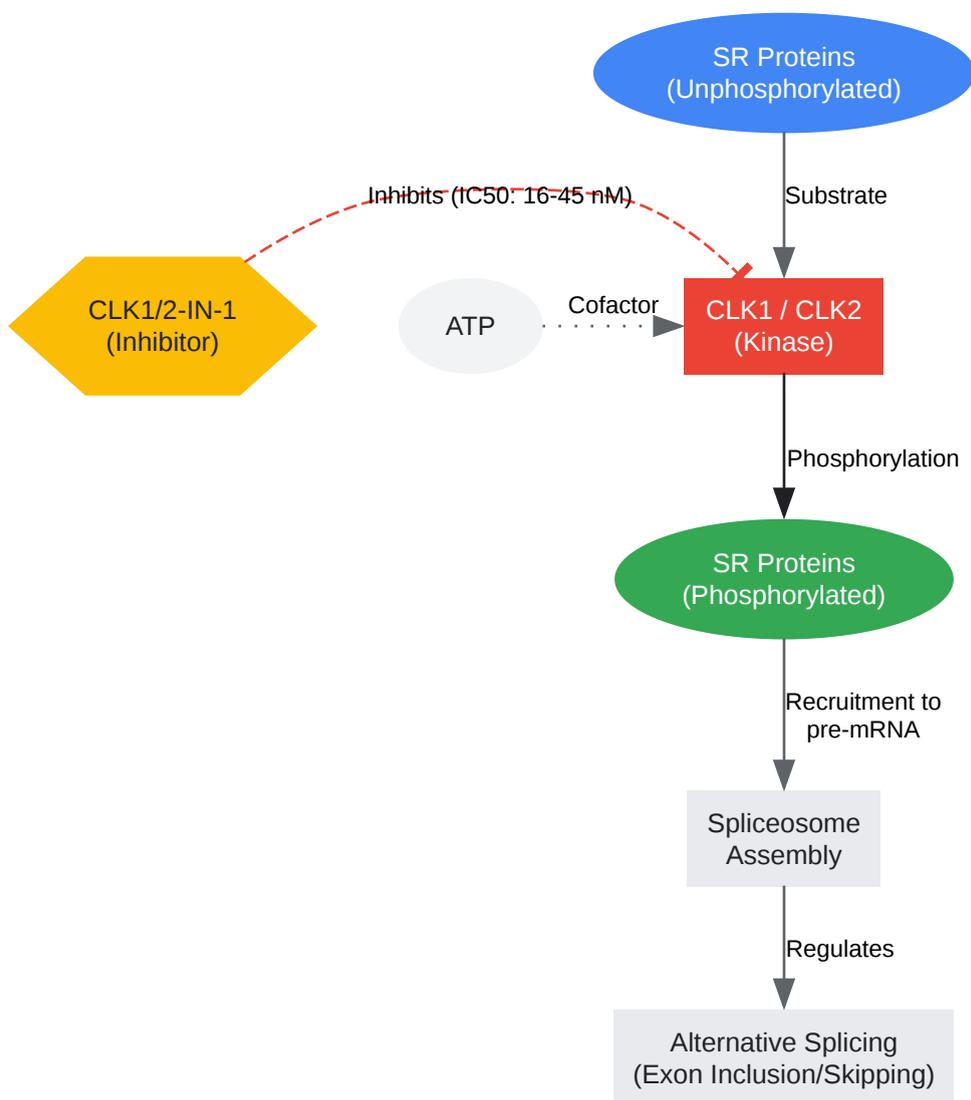
Mechanism of Action (MoA)

CLK1/2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the active kinase conformation (DFG-in).

- ATP Competition: Efficacy decreases with increasing ATP concentration.
- Substrate Competition: Non-competitive with respect to the protein substrate (e.g., SRSF1).

Biological Pathway & Mechanism

The following diagram illustrates the critical node CLK1/2 occupies in the spliceosome assembly pathway and how inhibition leads to exon skipping or inclusion changes.



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Figure 1: Mechanism of CLK1/2 inhibition preventing SR protein phosphorylation and downstream spliceosome assembly.

Experimental Protocols

To validate **CLK1/2-IN-1** activity, we recommend the ADP-Glo™ Kinase Assay for biochemical screening and Western Blotting for cellular target engagement.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radiometric assays for high-throughput profiling.

Reagents:

- Enzyme: Recombinant Human CLK1 or CLK2 (0.5–2 ng/well).
- Substrate: RS peptide (GRSRSRSRSRSRSRSR) or Myelin Basic Protein (MBP).
- Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
- Detection: Promega ADP-Glo™ Reagent.

Workflow:

- Compound Preparation: Prepare 3-fold serial dilutions of **CLK1/2-IN-1** in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (Final DMSO concentration: 4%).
- Reaction Assembly (384-well plate):
 - Add 2 μL of diluted Compound.
 - Add 2 μL of Enzyme (CLK1 or CLK2).
 - Incubate for 10 minutes at RT (allows compound-enzyme equilibration).
 - Add 2 μL of Substrate/ATP Mix (Final ATP: 10 μM for CLK2, 5 μM for CLK1).
- Kinase Reaction: Incubate at RT for 60 minutes.
- ADP Depletion: Add 5 μL of ADP-Glo™ Reagent. Incubate 40 min at RT.
- Detection: Add 10 μL of Kinase Detection Reagent. Incubate 30 min at RT.
- Readout: Measure Luminescence (RLU). Calculate

using a sigmoidal dose-response model (Variable Slope).

Protocol B: Cellular Target Engagement (Phospho-SR Western)

Since **CLK1/2-IN-1** targets intracellular kinases, confirming cell permeability and target inhibition is vital.

Workflow:

- Cell Culture: Seed MDA-MB-468 or HCT116 cells (approx. cells/well) in 6-well plates.
- Treatment: Treat cells with **CLK1/2-IN-1** (0.1, 1.0, 5.0, 10 μ M) for 3–6 hours. Include a DMSO control.^[4]
- Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (critical to preserve phospho-SR signal).
- Western Blot:
 - Primary Antibody: Anti-phospho-SR (mAb 1H4 or similar pan-SR antibody).
 - Loading Control: Anti-GAPDH or Anti-Total CLK.
- Analysis: Observe the "collapse" of high molecular weight phospho-SR bands to lower molecular weight forms, indicating dephosphorylation.

Assay Workflow Visualization



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Figure 2: Step-by-step workflow for the luminescent kinase inhibition assay.

References

- Araki, S., et al. (2015). "Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing."^[1]^[5]^[6] PLoS ONE, 10(1): e0116929.^[5]^[7]

- Primary source for **CLK1/2-IN-1** (Compound 1)
- MedChemExpress. "**CLK1/2-IN-1** Product Datasheet (Cat. No.: HY-113825)."[8]
 - Commercial validation and chemical property d
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
 - Standard protocol for ADP-detection based kinase assays.
- Jiang, N., et al. (2003). "Human CLK2 links cell cycle progression, apoptosis, and telomere length regulation." *Journal of Biological Chemistry*, 278(24), 21678-21684.[4]
 - Background on CLK2 biological function and target valid

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